1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC14969488
Molecular Formula: C14H21N5O
Molecular Weight: 275.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N5O |
|---|---|
| Molecular Weight | 275.35 g/mol |
| IUPAC Name | (1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone |
| Standard InChI | InChI=1S/C14H21N5O/c15-13(2-3-13)12(20)19-7-4-14(5-8-19)11-10(1-6-18-14)16-9-17-11/h9,18H,1-8,15H2,(H,16,17) |
| Standard InChI Key | RLNMSQYVWXQHPA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine features a spirocyclic architecture that merges imidazo[4,5-c]pyridine and piperidine moieties. The cyclopropan-1-amine group is linked via a carbonyl bridge to the spiro center, creating a rigid three-dimensional structure. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₅O |
| Molecular Weight | 275.35 g/mol |
| IUPAC Name | (1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone |
| Canonical SMILES | C1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4 |
The spirocyclic core imposes conformational constraints, which may enhance binding specificity to biological targets .
Spectroscopic and Computational Data
The compound’s Standard InChIKey (RLNMSQYVWXQHPA-UHFFFAOYSA-N) and PubChem CID provide identifiers for database retrieval. Nuclear magnetic resonance (NMR) studies of related spirocyclic compounds, such as 1'-methyl and 1'-propyl analogs, reveal distinct proton environments influenced by substituent effects . For instance, the methyl group in 1'-methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (MW = 206.29 g/mol) generates upfield shifts in the piperidine protons , whereas the cyclopropane ring in the target compound likely introduces anisotropic shielding effects.
Synthesis and Optimization
Reaction Pathways
The synthesis of 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine involves sequential steps:
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Formation of the Spirocyclic Core: Cyclocondensation of imidazo[4,5-c]pyridine precursors with piperidine derivatives under basic conditions.
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Introduction of the Cyclopropan-1-amine Group: Acylation using cyclopropanecarboxylic acid derivatives, followed by amination.
Automated systems are employed to maintain precise temperature and stoichiometric control, ensuring consistent yields.
Catalytic and Solvent Systems
Magnesium perchlorate, used in analogous spirocyclic syntheses (e.g., spiro[indoline-3,9′-xanthene]triones), may serve as a Lewis acid catalyst to accelerate intermediate formation . Reactions are conducted in aqueous ethanol (50%), balancing solubility and environmental safety .
Pharmacological Profile and Mechanism of Action
Target Engagement
While direct mechanistic data for this compound remains limited, structural analogs exhibit affinity for CNS receptors, including serotonin and dopamine receptors . The spirocyclic framework mimics endogenous ligands, enabling allosteric modulation. For example, 1'-isopropyl derivatives demonstrate anxiolytic activity in preclinical models by targeting γ-aminobutyric acid (GABA) receptors .
Enzyme Interactions
The cyclopropan-1-amine moiety may act as a hydrogen bond donor, facilitating interactions with catalytic sites of kinases or proteases. Receptor binding assays and enzyme inhibition studies are critical for elucidating its selectivity.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Modifications at the 1'-position significantly alter pharmacological properties:
The cyclopropan-1-amine group enhances steric bulk and hydrogen-bonding capacity compared to alkyl substituents, potentially improving target engagement .
Thermodynamic and Kinetic Profiles
Differential scanning calorimetry (DSC) of the 1'-isopropyl analog reveals a melting point of 2–8°C, suggesting lower crystallinity than the target compound . Solubility studies in aqueous buffers are warranted to assess bioavailability.
Challenges and Future Directions
Synthetic Scalability
Multi-step synthesis poses challenges for large-scale production. Flow chemistry systems could enhance throughput while minimizing purification steps .
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